3-cyclohexyl-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile
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Overview
Description
Compounds with structures similar to the one you mentioned, such as 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, have been synthesized and evaluated for their antileishmanial efficacy . These compounds were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
Synthesis Analysis
The synthesis of similar compounds, like 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, involves a post-Ugi modification strategy . This strategy is commonly used in the synthesis of heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques like IR spectrum and NMR spectrum .Scientific Research Applications
Synthesis and Characterization
A foundational aspect of research on this compound involves its synthesis and characterization, which is crucial for understanding its properties and potential applications. The process of synthesizing such compounds typically involves multiple steps, including reactions like Grignard reagent addition, ring closure, and methylation, among others. These processes are meticulously characterized using techniques such as IR, MS, and NMR to confirm the structure and purity of the synthesized compounds (Xiao Yong-mei, 2013).
Heterocyclic Synthesis
The utility of derivatives of this compound in heterocyclic synthesis is significant, as these reactions yield a variety of heterocyclic compounds, including pyrido and benzimidazole derivatives. This is achieved through reactions with appropriate reagents, showcasing the compound's versatility in synthesizing diverse heterocycles (A. Abdelhamid & M. A. M. Afifi, 2010).
Metal-free Conditions Synthesis
An efficient procedure for the preparation of pyrido[1,2-a]benzimidazole derivatives from 2-aminopyridines and cyclohexanones under metal-free conditions highlights the environmental friendliness of this method. Using molecular oxygen as the oxidant, this process underscores the green chemistry aspects of synthesizing such compounds (Yanjun Xie et al., 2016).
Microwave Irradiation in Synthesis
The synthesis of 4′-amino-1′H-spiro[cyclohexane-1,2′-(pyrimido[1,2-a]benzimidazole)]-3′-carbonitrile using microwave irradiation in water is an example of an environmentally friendly and efficient method. This process not only shortens reaction times but also improves yield and purity, demonstrating the advancements in synthetic methods (A. Dandia et al., 2007).
Fluorescent Properties Study
The exploration of fluorescent properties in derivatives of this compound is another fascinating area of research. Such studies provide valuable insights into the potential applications of these compounds in materials science, particularly in developing fluorescent markers and whitening agents for various materials (D. W. Rangnekar & D. D. Rajadhyaksha, 1986).
Antimicrobial Activity
Investigations into the antimicrobial activity of pyrido[1,2-a]benzimidazole derivatives underscore the potential pharmacological applications of these compounds. By synthesizing and testing various derivatives, researchers can identify compounds with significant in vitro antimicrobial activity, paving the way for new antimicrobial agents (E. A. Badawey & Y. Gohar, 1992).
Safety and Hazards
Properties
IUPAC Name |
3-cyclohexyl-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4/c1-14-16-11-12-24(15-7-3-2-4-8-15)21(16)25-19-10-6-5-9-18(19)23-20(25)17(14)13-22/h5-6,9-10,15H,2-4,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGTXJREFUZFOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4C5CCCCC5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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